Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]- is a heterocyclic compound that belongs to the class of imidazopyrazines These compounds are characterized by a pyrazine ring fused to an imidazole ring
Vorbereitungsmethoden
The synthesis of Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations . Industrial production methods often employ transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity .
Analyse Chemischer Reaktionen
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using metal-free oxidation strategies or reduced using appropriate reducing agents . Substitution reactions often involve nucleophiles attacking the electrophilic centers of the molecule, leading to the formation of various derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of new molecules with potential biological activities . In biology and medicine, it is used in the development of drugs targeting specific molecular pathways. For instance, it has been studied for its potential as a dual inhibitor of discoidin domain receptors 1 and 2, which are involved in various cellular processes . Additionally, its unique chemical structure makes it a useful tool in industrial applications, such as the development of new materials and catalysts .
Wirkmechanismus
The mechanism of action of Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]- involves its interaction with specific molecular targets. For example, it has been shown to interact with cyclin-dependent kinase 2, influencing cell cycle regulation . The compound’s effects are mediated through its binding to these targets, leading to the modulation of various signaling pathways involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]- can be compared with other similar compounds, such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines. These compounds share a similar heterocyclic structure but differ in their substituents and specific chemical properties . The presence of the trifluoromethoxy group and the N-methyl substitution in Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]- makes it unique and potentially more effective in certain applications .
Eigenschaften
CAS-Nummer |
787591-09-7 |
---|---|
Molekularformel |
C14H11F3N4O |
Molekulargewicht |
308.26 g/mol |
IUPAC-Name |
N-methyl-3-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C14H11F3N4O/c1-18-12-13-20-8-11(21(13)7-6-19-12)9-2-4-10(5-3-9)22-14(15,16)17/h2-8H,1H3,(H,18,19) |
InChI-Schlüssel |
VHBQNLGLFPIFFF-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=C(C=C3)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.